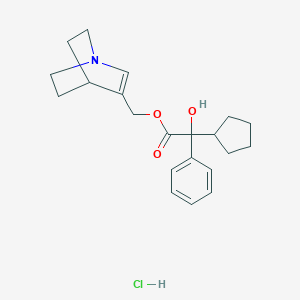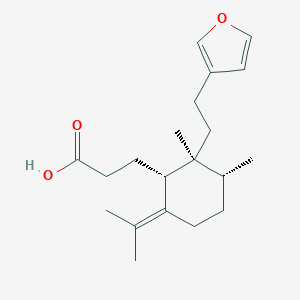
Secochiliotrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secochiliotrin is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is a member of the secoiridoid family, which is widely distributed in plants and has been shown to possess various biological activities. In
Mechanism Of Action
The mechanism of action of secochiliotrin is not fully understood. However, it has been suggested that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. In addition, secochiliotrin has been shown to induce apoptosis in cancer cells, which may be related to its anti-tumor effects.
Biochemical And Physiological Effects
Secochiliotrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, secochiliotrin has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
One advantage of secochiliotrin is that it is a naturally occurring compound, which makes it a potentially safer alternative to synthetic drugs. In addition, secochiliotrin has been shown to have low toxicity and few side effects. However, one limitation of secochiliotrin is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of secochiliotrin. One area of research is the development of secochiliotrin-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of secochiliotrin's anti-tumor effects and its potential use in cancer therapy. Additionally, more studies are needed to fully understand the mechanism of action of secochiliotrin and its effects on various physiological systems.
Conclusion
In conclusion, secochiliotrin is a naturally occurring compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for drug development. While there are still many unanswered questions about the mechanism of action of secochiliotrin, its low toxicity and few side effects make it a promising avenue for future research.
Synthesis Methods
Secochiliotrin is extracted from the dried fruits of the plant Schisandra sphenanthera. The extraction process involves grinding the dried fruits into a fine powder and then extracting the secochiliotrin using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography. The final product is a white crystalline powder.
Scientific Research Applications
Secochiliotrin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, secochiliotrin has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
102904-60-9 |
|---|---|
Product Name |
Secochiliotrin |
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1 |
InChI Key |
OMCFKAYBHWTBQV-BPAFIMBUSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O |
SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



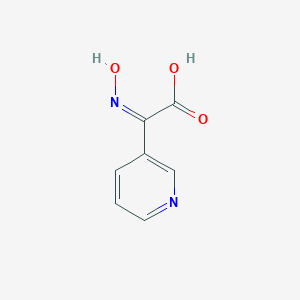
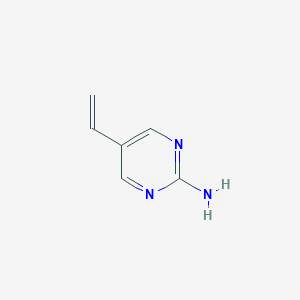
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
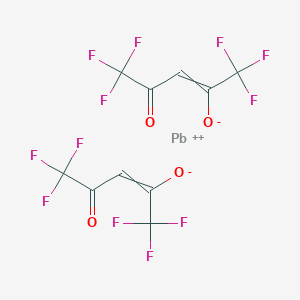
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

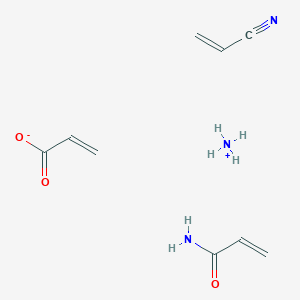
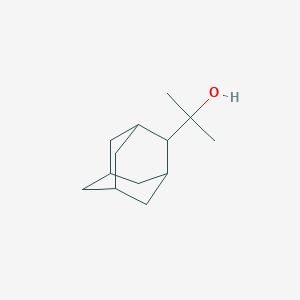
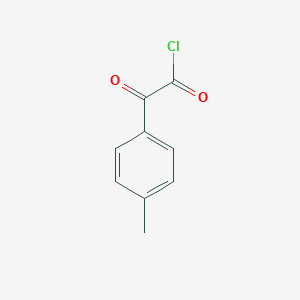
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
